3,5-Difluoro-4-(4-(trifluoromethyl)piperidin-1-yl)aniline
CAS No.:
Cat. No.: VC13480731
Molecular Formula: C12H13F5N2
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F5N2 |
|---|---|
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | 3,5-difluoro-4-[4-(trifluoromethyl)piperidin-1-yl]aniline |
| Standard InChI | InChI=1S/C12H13F5N2/c13-9-5-8(18)6-10(14)11(9)19-3-1-7(2-4-19)12(15,16)17/h5-7H,1-4,18H2 |
| Standard InChI Key | CVDKLBTUGXVTOS-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F |
| Canonical SMILES | C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₅N₂ |
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | 3,5-difluoro-4-[4-(trifluoromethyl)piperidin-1-yl]aniline |
| SMILES | C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2F)N)F |
| InChI Key | CVDKLBTUGXVTOS-UHFFFAOYSA-N |
The presence of fluorine atoms and the trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its lipophilicity (logP ≈ 2.8) and metabolic stability compared to non-fluorinated analogs.
Synthesis and Preparation
Key Challenges
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Regioselectivity: Precise control over fluorine substitution patterns requires carefully optimized conditions.
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Stability: The aniline group may undergo oxidation, necessitating inert atmospheres during synthesis.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is dominated by its fluorinated groups:
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Aqueous Solubility: <0.1 mg/mL (predicted), due to high lipophilicity.
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logP: ~2.8, making it suitable for crossing biological membranes.
Spectroscopic Data
While experimental NMR data for this specific compound are unavailable, related fluorinated anilines exhibit characteristic signals:
Biological and Pharmacological Activities
Comparative Analysis
A study on 3,5-di(trifluoromethyl)aniline derivatives revealed IC₅₀ values of 0.8–2.4 μM against breast cancer cell lines, attributed to mitochondrial targeting and GLUT1 inhibition . While the compound discussed here lacks the second trifluoromethyl group, its mono-CF₃ substitution may balance potency and solubility.
Applications in Drug Development
Intermediate for Complex Molecules
This compound serves as a building block for:
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Kinase Inhibitors: Fluorinated anilines are key motifs in EGFR and VEGFR inhibitors.
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Antiviral Agents: The -CF₃ group improves binding to viral proteases.
Agrochemistry
Fluorinated amines are increasingly used in herbicides and fungicides. For example, Syngenta’s Sedaxane incorporates a trifluoromethylated aniline core for enhanced soil persistence .
Future Research Directions
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